

Detailed experimental protocol for 2-Bromo-6-nitroaniline synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-6-nitroaniline

Cat. No.: B044865

[Get Quote](#)

Application Note: Synthesis of 2-Bromo-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of **2-Bromo-6-nitroaniline**, a valuable intermediate in the preparation of various organic compounds, including pharmaceuticals. The primary protocol described herein is the nucleophilic aromatic substitution of 1-bromo-2-fluoro-3-nitrobenzene with ammonia, a method that offers high selectivity and yield. An alternative, less selective method involving the direct bromination of 2-nitroaniline is also briefly discussed. This note includes a comprehensive table of physical and spectroscopic properties, a detailed step-by-step synthesis protocol, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.

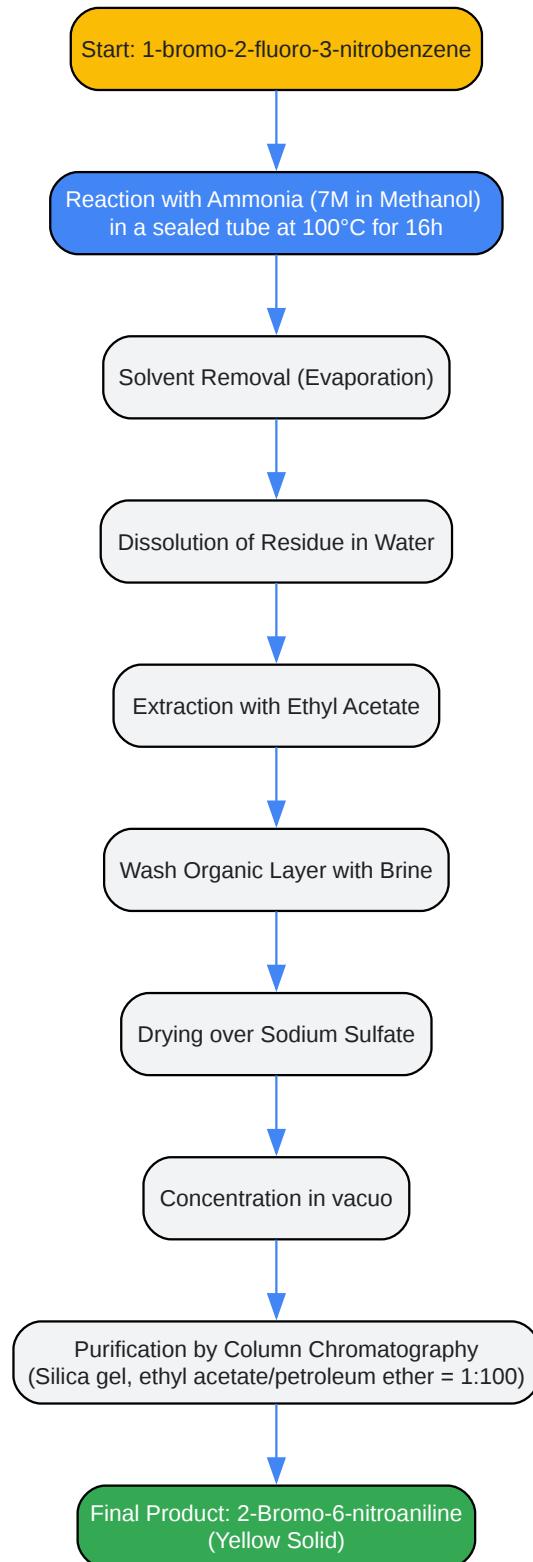
Physicochemical and Spectroscopic Data

A summary of the key quantitative data for the starting materials and the final product, **2-Bromo-6-nitroaniline**, is presented below. This information is crucial for reaction monitoring and product characterization.

Table 1: Properties of Key Compounds

Property	1-Bromo-2-fluoro-3-nitrobenzene (Starting Material)	2-Bromo-6-nitroaniline (Product)
Molecular Formula	C ₆ H ₃ BrFNO ₂	C ₆ H ₅ BrN ₂ O ₂
Molecular Weight	220.00 g/mol	217.02 g/mol [1]
CAS Number	58534-94-4	59255-95-7 [1]
Appearance	Not specified	Yellow solid [1]
Melting Point	Not specified	74.5 °C [1] Note: A conflicting value of 128-130°C has also been reported. [2]
Boiling Point	Not specified	309.8 °C at 760 mmHg [1]
¹ H NMR (CDCl ₃ , 400 MHz)	Not applicable	δ 8.14 (dd, J = 8.7, 1.5 Hz, 1H), 7.70 (dd, J = 7.7, 1.5 Hz, 1H), 6.63 (s, 2H), 6.62 (dd, J = 8.7, 7.7 Hz, 1H) [3]
Yield	Not applicable	91.3% [3]

Table 2: Expected IR and Mass Spectrometry Data for **2-Bromo-6-nitroaniline**


While experimental spectra were not available in the searched literature, the expected characteristic data based on the compound's structure are listed below. Commercial suppliers of **2-Bromo-6-nitroaniline** indicate that experimental IR and Mass Spectrometry data are typically available with purchase.[\[4\]](#)

Spectroscopy	Expected Characteristics
IR (Infrared)	<ul style="list-style-type: none">- N-H stretching (amine): ~3300-3500 cm^{-1} (likely two bands for primary amine)- C-H stretching (aromatic): ~3000-3100 cm^{-1}- N-O stretching (nitro group): ~1500-1550 cm^{-1}(asymmetric) and ~1300-1350 cm^{-1} (symmetric)- C=C stretching (aromatic): ~1450-1600 cm^{-1}- C-N stretching: ~1250-1350 cm^{-1}- C-Br stretching: ~500-650 cm^{-1}
MS (Mass Spec.)	<ul style="list-style-type: none">- Molecular Ion (M^+): Expected at m/z 216 and 218 (due to bromine isotopes ^{79}Br and ^{81}Br in ~1:1 ratio).

Experimental Workflow

The following diagram illustrates the key steps in the high-yield synthesis of **2-Bromo-6-nitroaniline** from 1-bromo-2-fluoro-3-nitrobenzene.

Experimental Workflow for 2-Bromo-6-nitroaniline Synthesis

[Click to download full resolution via product page](#)

Caption: Synthesis workflow from starting material to final product.

Detailed Experimental Protocol

This protocol is adapted from a high-yield (91.3%) reported synthesis.[3]

Materials and Equipment:

- 1-bromo-2-fluoro-3-nitrobenzene
- 7 M Ammonia solution in Methanol (NH₃ in CH₃OH)
- Ethyl acetate
- Petroleum ether
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Sealed pressure tube
- Round-bottom flask
- Rotary evaporator
- Separatory funnel
- Chromatography column
- Standard laboratory glassware
- Heating mantle or oil bath
- Magnetic stirrer and stir bar

Procedure:

- Reaction Setup: In a suitable pressure tube, combine 1-bromo-2-fluoro-3-nitrobenzene (6.0 g, 27.27 mmol) with a 7 M solution of ammonia in methanol (20 mL).
- Reaction: Seal the tube and heat the mixture at 100 °C with stirring for 16 hours.
- Solvent Removal: After cooling the reaction mixture to room temperature, transfer it to a round-bottom flask and remove the solvent using a rotary evaporator.
- Work-up: Dissolve the resulting residue in water and transfer the aqueous solution to a separatory funnel.
- Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.
- Washing and Drying: Wash the combined organic layer with brine, then dry it over anhydrous sodium sulfate.
- Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
- Purification: Purify the crude residue by column chromatography on silica gel. Elute with a mixture of ethyl acetate and petroleum ether (1:100) to afford **2-Bromo-6-nitroaniline** as a yellow solid (5.4 g, 91.3% yield).[3]

Alternative Synthesis Route: Bromination of 2-Nitroaniline

An alternative method for synthesizing **2-Bromo-6-nitroaniline** is the direct bromination of 2-nitroaniline using N-bromosuccinimide (NBS) in acetic acid.[3] However, this reaction shows poor regioselectivity, yielding primarily the 4-bromo-2-nitroaniline isomer (74% yield).[3] The desired **2-Bromo-6-nitroaniline** is found as a minor component in the mother liquor after recrystallization of the main product.[3] Separation of these isomers is challenging and may require techniques such as sublimation or careful chromatography, making this route less efficient for obtaining the pure 2,6-isomer.[3]

Safety and Handling

- Conduct all steps in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- The reaction is performed under pressure at an elevated temperature; use a blast shield and ensure the pressure tube is rated for the reaction conditions.
- Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol. **2-Bromo-6-nitroaniline** is harmful if swallowed and may cause skin and eye irritation.[[1](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-BROMO-6-NITROANILINE | 59255-95-7 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-BROMO-6-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- To cite this document: BenchChem. [Detailed experimental protocol for 2-Bromo-6-nitroaniline synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044865#detailed-experimental-protocol-for-2-bromo-6-nitroaniline-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com